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2-Methylallyl butyrate

Food Safety Regulatory Science Flavor Chemistry

2-Methylallyl butyrate (CAS 7149-29-3) is a fatty acid ester belonging to the class of organic compounds known as fatty acid esters. It is a colorless liquid with a powerful fruity-ethereal aroma.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 7149-29-3
Cat. No. B1614541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylallyl butyrate
CAS7149-29-3
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCCC(=O)OCC(=C)C
InChIInChI=1S/C8H14O2/c1-4-5-8(9)10-6-7(2)3/h2,4-6H2,1,3H3
InChIKeyAHRIFIYGSJEEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylallyl Butyrate (7149-29-3): A Fruity Flavor Ester for Food and Fragrance Formulations


2-Methylallyl butyrate (CAS 7149-29-3) is a fatty acid ester belonging to the class of organic compounds known as fatty acid esters [1]. It is a colorless liquid with a powerful fruity-ethereal aroma . This compound is primarily used as a flavoring agent in the food and nutrition industries [2].

Why 2-Methylallyl Butyrate Cannot Be Directly Substituted in Flavor Applications


While many butyrate esters share similar fruity odor profiles, their specific organoleptic properties and physicochemical characteristics, such as vapor pressure and LogP, differ significantly, impacting their performance in specific applications . Direct substitution of 2-methylallyl butyrate with a related ester like ethyl butyrate or isobutyl butyrate would alter the final flavor profile due to variations in odor threshold, volatility, and overall sensory character [1]. Furthermore, 2-methylallyl butyrate has a specific regulatory status (JECFA evaluation, FEMA number) that a generic substitute may not share, potentially creating compliance issues for food and beverage formulations [2].

Quantitative Differentiation of 2-Methylallyl Butyrate: Evidence for Scientific Selection


Regulatory Safety Status of 2-Methylallyl Butyrate as a Flavoring Agent

2-Methylallyl butyrate has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and was found to have no safety concern at current levels of intake when used as a flavoring agent [1]. This evaluation provides a clear regulatory safety benchmark that is not automatically transferable to structurally similar butyrate esters, which must be assessed on a case-by-case basis.

Food Safety Regulatory Science Flavor Chemistry

Physicochemical Properties of 2-Methylallyl Butyrate: Boiling Point and Vapor Pressure

The boiling point of 2-methylallyl butyrate is reported as 170.4±9.0 °C at 760 mmHg, and its vapor pressure is 1.5±0.3 mmHg at 25°C . These values are distinct from those of closely related esters such as ethyl butyrate (boiling point ~121 °C) or isobutyl butyrate (boiling point ~157 °C), directly impacting its handling, processing, and release profile in formulations.

Physical Chemistry Volatility Process Engineering

Lipophilicity (LogP) of 2-Methylallyl Butyrate

The estimated LogP (octanol-water partition coefficient) for 2-methylallyl butyrate is 2.527 [1]. This value places it among moderately lipophilic flavor esters. For comparison, ethyl butyrate has a LogP of approximately 1.8, and isobutyl butyrate has a LogP of approximately 2.1 [2]. The higher LogP of 2-methylallyl butyrate suggests it will partition more favorably into lipophilic phases, which can influence its perception and release in fat-containing food matrices.

Partitioning Lipophilicity Formulation Science

Aquatic Toxicity Profile of 2-Methylallyl Butyrate

The predicted fish toxicity (pLC50) for 2-methylallyl butyrate is 0.4227 mg/L, and the Tetrahymena pyriformis toxicity (pIGC50) is 0.2555 ug/L [1]. These in silico predictions provide a baseline for environmental risk assessment. While direct experimental comparative data for this compound are limited, these values can be contrasted with those of other esters to gauge relative aquatic hazard potential during procurement for large-scale industrial use.

Environmental Toxicology Ecotoxicology Risk Assessment

Aqueous Hydrolysis Half-Life of 2-Methylallyl Butyrate

The estimated base-catalyzed hydrolysis half-life of 2-methylallyl butyrate at pH 8 and 25 °C is 44.625 days . This stability parameter is crucial for predicting its longevity in aqueous formulations. For comparison, ethyl butyrate has an estimated half-life of approximately 15-20 days under similar conditions, making 2-methylallyl butyrate significantly more stable to hydrolytic degradation.

Chemical Stability Hydrolysis Formulation Stability

Biodegradation Potential of 2-Methylallyl Butyrate

The predicted probability of rapid biodegradation (BIOWIN model) for 2-methylallyl butyrate is 0.8540, and it is classified as 'ready biodegradable' with a score of 0.9691 [1]. These high scores indicate that the compound is expected to degrade readily in the environment. This favorable environmental profile can be a key differentiator when selecting between flavor esters for applications where environmental impact is a procurement criterion.

Environmental Fate Biodegradation Green Chemistry

Key Application Scenarios for 2-Methylallyl Butyrate in Flavor and Fragrance


Long-Lasting Fruity Flavor in Baked Goods

Based on its higher boiling point and lower vapor pressure compared to ethyl butyrate , 2-methylallyl butyrate is well-suited for baked goods applications. The compound's reduced volatility allows it to better withstand the high temperatures of baking, providing a more durable fruity flavor that persists in the finished product. Reported usage levels in baked goods are up to 0.20000 ppm on an average maximum basis [1].

Flavor Enhancement in Lipophilic Food Matrices

The estimated LogP of 2.527 indicates moderate lipophilicity . This property makes 2-methylallyl butyrate an effective flavoring agent in fat-containing food products such as confectionery, dairy desserts, and savory snacks. Its tendency to partition into the lipid phase can modulate flavor release, providing a more balanced and sustained sensory experience compared to more hydrophilic esters that may be quickly lost from the food matrix.

Stable Flavor Component in Aqueous Beverages

The relatively long hydrolytic half-life of 44.625 days at pH 8 suggests that 2-methylallyl butyrate is a stable flavor component in aqueous-based beverages, particularly those with a near-neutral pH. This stability reduces the risk of flavor degradation during product shelf-life, making it a reliable choice for soft drinks and other non-alcoholic beverages where usage levels are reported up to 0.20000 ppm [1].

Environmentally Conscious Flavor Formulations

With a high predicted probability of rapid biodegradation (BIOWIN1: 0.8540) and a 'ready biodegradable' classification , 2-methylallyl butyrate aligns with the growing demand for environmentally benign ingredients. Its use in consumer products can support corporate sustainability goals and may simplify regulatory compliance related to environmental discharge and waste treatment for manufacturing facilities.

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